molecular formula C8H5N3O B15198761 1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile

1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile

Cat. No.: B15198761
M. Wt: 159.14 g/mol
InChI Key: MDOGMOWHGBWSHT-UHFFFAOYSA-N
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Description

1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile is a heterocyclic compound that features an imidazole ring fused with a benzene ring, along with a hydroxyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This could involve continuous flow reactors and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile exerts its effects involves interactions with various molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to cell signaling, enzyme inhibition, and receptor binding .

Biological Activity

1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile is a heterocyclic compound with significant biological activity, particularly in enzyme inhibition and receptor interactions. Its unique structure, featuring both hydroxyl (-OH) and nitrile (-C≡N) groups, enhances its reactivity and potential applications in medicinal chemistry, microbiology, and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₆N₂O, with a molecular weight of approximately 159.14 g/mol. The compound's structure allows for diverse reactivity, making it an interesting candidate for various biological applications.

Mechanisms of Biological Activity

Research indicates that this compound exhibits notable biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can significantly affect pharmacokinetics and therapeutic efficacy.
  • Antimicrobial Activity : Studies have demonstrated its potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. The compound's ability to form hydrogen bonds enhances its interaction with bacterial proteins, leading to inhibition of growth .
  • Antiviral Properties : Preliminary studies suggest that derivatives of benzo[d]imidazole compounds exhibit antiviral activity against various viruses, indicating potential therapeutic applications .

Antimicrobial Activity

A study evaluated the in vitro antibacterial activity of this compound against several bacterial strains. The results indicated effective inhibition of growth, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for further development as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Enzyme Interaction Studies

Research investigating the interaction of this compound with cytochrome P450 enzymes revealed that the compound forms stable complexes with these proteins. This suggests a mechanism where the compound can modulate enzyme activity, potentially leading to altered drug metabolism profiles .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameKey FeaturesDifferences
1H-benzimidazoleLacks hydroxyl and nitrile groupsLess reactive due to missing functional groups
2-Hydroxy-1H-benzo[d]imidazoleHydroxyl group at a different positionAlters reactivity and potential applications
1H-benzimidazole-2-carboxamideContains a carboxamide instead of a nitrileDifferent chemical properties and uses

The combination of hydroxyl and nitrile functionalities in this compound enhances its reactivity compared to these related compounds, broadening its applicability in medicinal chemistry and other fields.

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

1-hydroxybenzimidazole-2-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-5-8-10-6-3-1-2-4-7(6)11(8)12/h1-4,12H

InChI Key

MDOGMOWHGBWSHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2O)C#N

Origin of Product

United States

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